molecular formula C11H14FN3O2 B12236637 1-(5-Fluoropyridin-2-yl)-3-[(oxolan-2-yl)methyl]urea

1-(5-Fluoropyridin-2-yl)-3-[(oxolan-2-yl)methyl]urea

Cat. No.: B12236637
M. Wt: 239.25 g/mol
InChI Key: HYXOLZKFUXHACE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Fluoropyridin-2-yl)-3-[(oxolan-2-yl)methyl]urea is a synthetic organic compound that features a fluorinated pyridine ring and an oxolane (tetrahydrofuran) moiety linked through a urea group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Fluoropyridin-2-yl)-3-[(oxolan-2-yl)methyl]urea typically involves the reaction of 5-fluoropyridine-2-amine with oxolane-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with the oxolane moiety to form the desired urea compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Fluoropyridin-2-yl)-3-[(oxolan-2-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium on carbon.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-(5-Fluoropyridin-2-yl)-3-[(oxolan-2-yl)methyl]urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyridin-2-yl)-3-[(oxolan-2-yl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the pyridine ring can enhance binding affinity and selectivity towards these targets. The oxolane moiety may contribute to the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

  • 1-(5-Fluoropyridin-2-yl)ethanol
  • 1-(5-Fluoropyridin-2-yl)ethanone
  • 1-(5-Fluoropyridin-2-yl)methylamine

Comparison: 1-(5-Fluoropyridin-2-yl)-3-[(oxolan-2-yl)methyl]urea is unique due to the presence of both the fluorinated pyridine ring and the oxolane moiety This combination imparts distinct chemical and biological properties compared to similar compounds For example, 1-(5-Fluoropyridin-2-yl)ethanol lacks the urea linkage and oxolane ring, which may result in different reactivity and biological activity

Properties

Molecular Formula

C11H14FN3O2

Molecular Weight

239.25 g/mol

IUPAC Name

1-(5-fluoropyridin-2-yl)-3-(oxolan-2-ylmethyl)urea

InChI

InChI=1S/C11H14FN3O2/c12-8-3-4-10(13-6-8)15-11(16)14-7-9-2-1-5-17-9/h3-4,6,9H,1-2,5,7H2,(H2,13,14,15,16)

InChI Key

HYXOLZKFUXHACE-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)NC2=NC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.